2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile
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Overview
Description
Its molecular formula is C31H39Cl3N8O2, and it has a molecular weight of 662.07 g/mol . This compound is of interest due to its bioactive properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL1762473 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile and 3-amino-1-phenylpropan-1-ol.
Reaction Steps:
Industrial Production Methods
Industrial production of CHEMBL1762473 would follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
CHEMBL1762473 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
CHEMBL1762473 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of CHEMBL1762473 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CHEMBL1762707: Another small molecule with a similar structure but different functional groups.
CHEMBL4217890: A compound with a similar core structure but different substituents.
Uniqueness
CHEMBL1762473 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable oxalate salts and its specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15ClN2O |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile |
InChI |
InChI=1S/C16H15ClN2O/c17-14-7-6-13(11-19)16(10-14)20-15(8-9-18)12-4-2-1-3-5-12/h1-7,10,15H,8-9,18H2/t15-/m1/s1 |
InChI Key |
GPCXUXJZOSOVLY-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)OC2=C(C=CC(=C2)Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
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